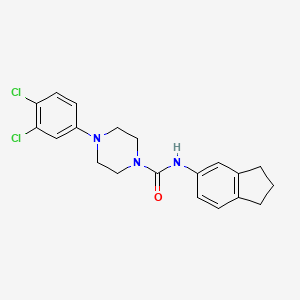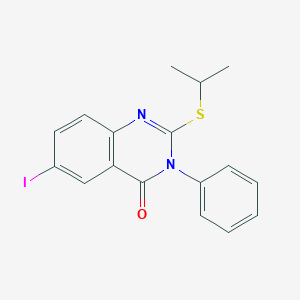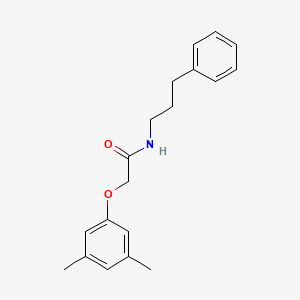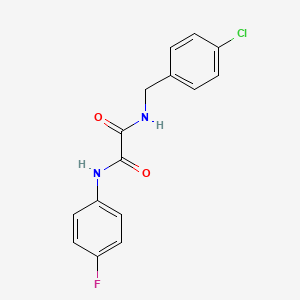
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X involves its interaction with various molecular targets in the body. It has been shown to act as an inhibitor of various enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in the development of various diseases, and the inhibition of these enzymes by compound X leads to the prevention and treatment of these diseases.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects in the body. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline. It also modulates the levels of various cytokines and growth factors, leading to the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using compound X in lab experiments is its high potency and selectivity towards its molecular targets. It also exhibits good pharmacokinetic properties, making it an ideal candidate for drug development. However, one of the limitations of using compound X in lab experiments is its low solubility in water, which can lead to difficulties in its administration and delivery.
Orientations Futures
There are several future directions for research on compound X. One of the areas of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Another area of research is to develop more potent and selective analogs of compound X for drug development. Additionally, the development of novel drug delivery systems for compound X can also be an area of future research.
Conclusion:
In conclusion, compound X is a chemical compound that has significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on compound X can lead to the development of novel drugs for the prevention and treatment of various diseases.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, compound X has been shown to protect neurons from oxidative stress and reduce inflammation.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c21-18-7-6-17(13-19(18)22)24-8-10-25(11-9-24)20(26)23-16-5-4-14-2-1-3-15(14)12-16/h4-7,12-13H,1-3,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEBBQZPLRQUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)

![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)
![1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)


![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)
![N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4772494.png)

![N-(3-acetylphenyl)-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4772508.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4772536.png)
![3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)